molecular formula C26H22ClN3O B15023938 3-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

Cat. No.: B15023938
M. Wt: 427.9 g/mol
InChI Key: FNTHSGWHAPVJOH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chlorophenyl, methoxyphenyl, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method is the cyclocondensation of pyrazole-4-carbaldehyde derivatives with glycine and different isothiocyanate derivatives . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H22ClN3O

Molecular Weight

427.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C26H22ClN3O/c1-17-25(20-8-12-21(27)13-9-20)26-28-23(18-6-4-3-5-7-18)16-24(30(26)29-17)19-10-14-22(31-2)15-11-19/h3-15,24H,16H2,1-2H3

InChI Key

FNTHSGWHAPVJOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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